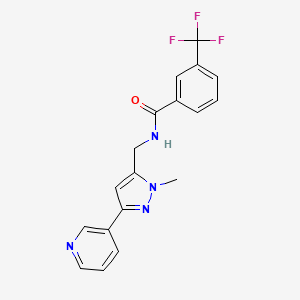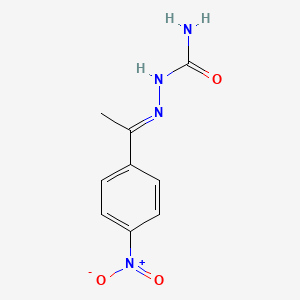
4'-Nitroacetophenone semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Nitroacetophenone semicarbazone is an organic compound with the molecular formula C9H10N4O3. It is a derivative of acetophenone, where the acetophenone moiety is substituted with a nitro group at the para position and a semicarbazone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4’-Nitroacetophenone semicarbazone can be synthesized through the reaction of 4’-nitroacetophenone with semicarbazide. The reaction typically involves refluxing a mixture of 4’-nitroacetophenone and semicarbazide in methanol and distilled water in the presence of a few drops of glacial acetic acid . The reaction mixture is then allowed to cool, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 4’-Nitroacetophenone semicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4’-Nitroacetophenone semicarbazone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Condensation: The semicarbazone group can undergo condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for the reduction of the nitro group.
Substitution: Reagents like sodium methoxide (NaOCH3) can be used for nucleophilic aromatic substitution.
Condensation: Acidic or basic conditions can facilitate condensation reactions involving the semicarbazone group.
Major Products Formed
Reduction: 4’-Aminoacetophenone semicarbazone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Hydrazones and other condensation products.
Aplicaciones Científicas De Investigación
4’-Nitroacetophenone semicarbazone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4’-Nitroacetophenone semicarbazone involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The semicarbazone group can form stable complexes with metal ions, which may contribute to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4’-Nitroacetophenone thiosemicarbazone: Similar structure but with a thiosemicarbazone group instead of a semicarbazone group.
4’-Aminoacetophenone semicarbazone: Formed by the reduction of the nitro group to an amino group.
Acetophenone semicarbazone: Lacks the nitro substitution on the aromatic ring.
Uniqueness
4’-Nitroacetophenone semicarbazone is unique due to the presence of both the nitro and semicarbazone groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry .
Propiedades
IUPAC Name |
[(E)-1-(4-nitrophenyl)ethylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-6(11-12-9(10)14)7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H3,10,12,14)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWIWSSRLKCYGQ-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
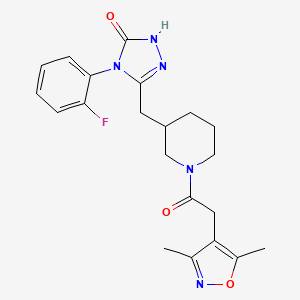
![N-[(6-Chloro-1H-indol-2-yl)methyl]but-2-ynamide](/img/structure/B2621473.png)

![2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2621476.png)
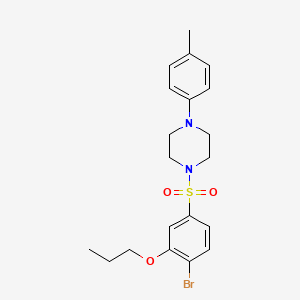
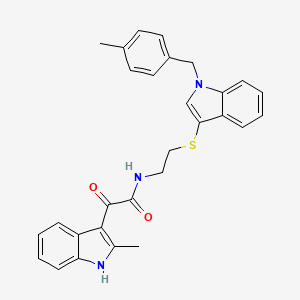
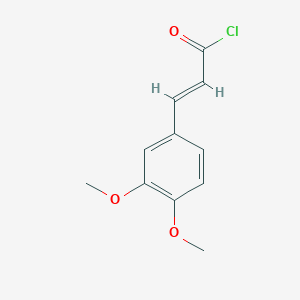
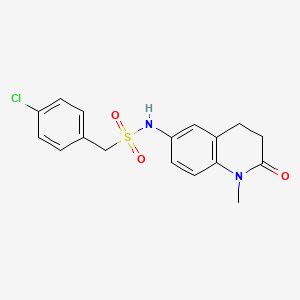
![2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine](/img/structure/B2621487.png)
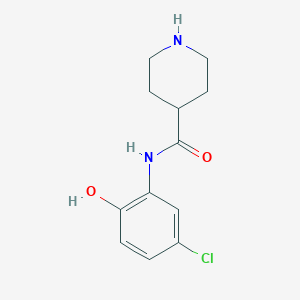
![2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2621489.png)
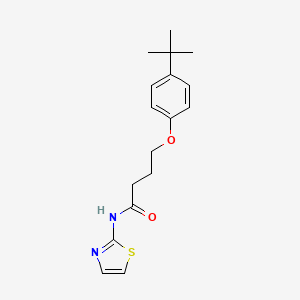
![6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2621492.png)
